Enkephalin-leu, sulfonated
Overview
Description
Enkephalin-leu, sulfonated is a modified form of the endogenous opioid peptide, leucine-enkephalin. Leucine-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, naturally found in the brains of many animals, including humans . This compound plays a crucial role in pain modulation by interacting with opioid receptors in the nervous system . The sulfonation of enkephalin-leu enhances its stability and solubility, making it a valuable compound for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-leu, sulfonated typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. After the assembly of the peptide chain, the peptide is cleaved from the resin and subjected to sulfonation. Sulfonation is achieved by treating the peptide with sulfonating agents such as sulfur trioxide-pyridine complex under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The sulfonation step is optimized for large-scale production, ensuring consistent quality and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Enkephalin-leu, sulfonated undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Sulfonation itself is a substitution reaction where a sulfonate group replaces a hydrogen atom on the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Sulfonation: Sulfur trioxide-pyridine complex in anhydrous conditions.
Major Products:
Oxidation: Disulfide-bonded this compound.
Reduction: Reduced this compound.
Sulfonation: this compound with enhanced solubility and stability.
Scientific Research Applications
Enkephalin-leu, sulfonated has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored for its potential in developing new analgesics and neuroprotective agents.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents .
Mechanism of Action
Enkephalin-leu, sulfonated exerts its effects by binding to opioid receptors, primarily the δ-opioid receptors, with a higher affinity compared to μ-opioid receptors . Upon binding, it activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain perception .
Comparison with Similar Compounds
Met-enkephalin: Another endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met.
[d-Ala2, d-Leu5]-Enkephalin: A synthetic analog with enhanced stability and affinity for δ-opioid receptors.
Beta-endorphin: A longer opioid peptide with potent analgesic properties.
Uniqueness: Enkephalin-leu, sulfonated stands out due to its enhanced stability and solubility from sulfonation, making it more suitable for therapeutic applications. Its selective affinity for δ-opioid receptors also provides a unique profile for pain modulation and potential neuroprotective effects .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O10S/c1-17(2)12-23(28(38)39)33-27(37)22(14-18-6-4-3-5-7-18)32-25(35)16-30-24(34)15-31-26(36)21(29)13-19-8-10-20(11-9-19)43-44(40,41)42/h3-11,17,21-23H,12-16,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)(H,40,41,42)/t21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDZIPRMZWLPL-VABKMULXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230445 | |
Record name | Enkephalin-leu, sulfonated | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80632-52-6 | |
Record name | Enkephalin-leu, sulfonated | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080632526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enkephalin-leu, sulfonated | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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